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Abstract

2-Methoxy-3-sec-butylpyrazine (CAS No. 24168-70-5) is a heterocyclic, nitrogen-containing
organic compound that stands as one of the most potent aroma molecules known. Its
exceptionally low odor detection threshold and distinctive sensory profile make it a molecule of
significant interest across the food, beverage, and fragrance industries. This technical guide
provides an in-depth exploration of its organoleptic properties, underpinned by a review of its
chemical characteristics, natural occurrence, synthesis, and the analytical methodologies
required for its precise characterization and quantification. The content herein is structured to
provide researchers, scientists, and drug development professionals with both foundational
knowledge and field-proven insights into the practical application and analysis of this impactful
aroma chemical.

Introduction: The Significance of a Potent Pyrazine

Alkyl-alkoxypyrazines are a class of compounds renowned for their intense aromas, and
among them, 2-methoxy-3-sec-butylpyrazine is particularly notable. Its aroma is a powerful
signifier in a wide array of natural products, most famously contributing the characteristic
"green” note to bell peppers and certain wines like Sauvignon Blanc.[1][2] The primary purpose
of this guide is to deconstruct the sensory and chemical attributes of this compound. We will

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b046548?utm_src=pdf-interest
https://www.chemimpex.com/products/43577
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7423299.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

move beyond a simple recitation of facts to explore the causality behind its potent aroma, the
rationale for specific analytical approaches, and the logic of its application in sensory science.
This document serves as a comprehensive technical resource, grounded in authoritative
references and practical expertise.

The Sensory Universe of 2-Methoxy-3-sec-
butylpyrazine

The organoleptic profile of a compound is the cornerstone of its identity in sensory science. For
2-methoxy-3-sec-butylpyrazine, this profile is both potent and complex, characterized by a
dominant green and earthy aromatic signature.

Aroma and Flavor Profile

When evaluated by trained sensory panelists, 2-methoxy-3-sec-butylpyrazine elicits a
consistent and well-defined set of descriptors. The aroma is overwhelmingly green, often
specified with nuances of green bell pepper, peas, and the intensely green, resinous scent of
galbanum oil.[2][3][4][5] This primary green character is frequently accompanied by earthy,
musty, and vegetative secondary notes, with some descriptions including nutty, peppery, and
potato-like facets.[3]

The flavor profile, evaluated at parts-per-million (ppm) levels, mirrors the aroma. The taste is
described as musty, vegetative, and earthy, with notes of potato and galbanum.[3] Its stability in
most media ensures a consistent sensory contribution to a wide range of product matrixes.[3]

Table 1. Summary of Organoleptic Descriptors
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Concentration/Medi . Flavor (Taste)
Aroma Descriptors . Reference(s)
um Descriptors

0.10% in dipropylene Musty, green pea,

Not Applicable [3]
glycol galbanum, bell pepper
» Musty, green,
1.00% (unspecified ] )
vegetative, nutty, Not Applicable [3]

medium
) peppery, potato-like

N Musty, vegetative,
1.00 ppm (unspecified

) Not Applicable potato, galbanum, [3]
medium) ]
fishy, earthy
Earthy, green pea,
o galbanum, bell Strong green note,

General Descriptions ) [2][3114]

pepper, spicy, galbanum, potato

vegetable

An Exceptionally Low Odor Threshold

The most remarkable characteristic of 2-methoxy-3-sec-butylpyrazine is its extraordinarily low
odor detection threshold. The threshold in water has been reported as 1 part per 1012 parts of
water.[6] This is equivalent to 1 nanogram per liter (ng/L) or 1 part per trillion (ppt). This
extreme potency means that even trace amounts, far below the detection limits of many
analytical instruments, can have a profound impact on the overall aroma of a product. It is this
property that classifies it as a high-impact aroma chemical and necessitates highly sensitive
analytical protocols for its detection and quantification.[7] Alkoxypyrazines as a class exhibit the
lowest odor thresholds among pyrazine derivatives.[6]

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is essential for its
effective handling, synthesis, and analysis.

Table 2: Key Physicochemical Properties
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Property Value Reference(s)
CAS Number 24168-70-5 [8]

Molecular Formula CoH14N20 [8]

Molecular Weight 166.22 g/mol [8]
Appearance Colorless to pale yellow liquid [2][9]

Boiling Point ~190-195 °C at 760 mmHg [9]

2-sec-Butyl-3-
Synonyms methoxypyrazine, 2-methoxy- [8]

3-(1-methylpropyl)pyrazine

Natural Occurrence and Synthesis
Presence in Nature

2-Methoxy-3-sec-butylpyrazine is a volatile component found in a variety of vegetables and
other natural products. Its presence has been reported in asparagus, carrots, celery,
cucumbers, peas, bell peppers, parsnip root, and ginger.[2][3] It has also been identified in
certain cheeses and wines, where it significantly influences the flavor profile.[1][2] In some
insects, such as the ladybug Harmonia axyridis, methoxypyrazines serve as a defensive
chemical (semiochemical) to deter predators.[3]

Chemical Synthesis Pathway

The laboratory synthesis of 2-methoxy-3-sec-butylpyrazine is a well-established process that
provides a reliable source of high-purity material for use as an analytical standard or for
commercial applications. A common and effective method involves a two-step process starting

from L-isoleucine amide.[7]

Step 1: Condensation: L-isoleucine amide is condensed with glyoxal under basic conditions to
form the intermediate 2-hydroxy-3-sec-butylpyrazine. The choice of L-isoleucine amide is
causal; its side chain provides the sec-butyl group required for the final product.

Step 2: O-Methylation: The hydroxyl group of the intermediate pyrazine is then methylated to
yield the final methoxy product. This is typically achieved using a methylating agent like
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iodomethane.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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